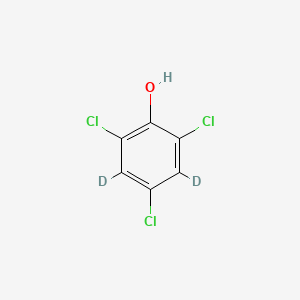
2,4,6-Trichlorophénol-3,5-d2
Vue d'ensemble
Description
“2,4,6-Trichlorophenol-3,5-d2” is a chlorinated phenol that has been used as a fungicide, herbicide, insecticide, antiseptic, defoliant, and glue preservative . It is a clear to yellowish crystalline solid with a strong, phenolic odor . It is also known as TCP, phenaclor, Dowicide 2S, Dowcide 2S, and omal .
Molecular Structure Analysis
The molecular formula of “2,4,6-Trichlorophenol-3,5-d2” is C6HD2Cl3O . The molecular weight is 199.46 . The structure of trichlorophenols involves three covalently bonded chlorine atoms .
Physical And Chemical Properties Analysis
It has a boiling point of 246 °C (lit.) and a melting point of 64-66 °C (lit.) . It is soluble in organic solvents and partially soluble in water .
Applications De Recherche Scientifique
Surveillance environnementale
2,4,6-Trichlorophénol-3,5-d2: est utilisé comme traceur isotopique stable dans les études environnementales pour surveiller la présence et la transformation du 2,4,6-trichlorophénol dans divers écosystèmes . Ce composé peut aider à retracer les voies de dégradation et à identifier la persistance des chlorophénols dans l'environnement.
Études de dégradation photocatalytique
Les chercheurs utilisent le This compound dans des études de dégradation photocatalytique pour évaluer l'efficacité de différents catalyseurs dans la dégradation des chlorophénols . Ces études sont cruciales pour développer des méthodes efficaces pour éliminer les composés chlorés nocifs des masses d'eau.
Toxicologie et évaluation des risques
This compound: sert de composé de référence dans les études toxicologiques pour évaluer les risques pour la santé associés à l'exposition aux chlorophénols . Il aide à comprendre les effets cancérigènes et mutagènes potentiels des chlorophénols sur les organismes vivants.
Chimie analytique
En chimie analytique, le This compound est utilisé comme standard interne pour quantifier la concentration des chlorophénols dans divers échantillons à l'aide de techniques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) . Cela permet des mesures précises et exactes dans des matrices complexes.
Optimisation des procédés industriels
Ce composé est essentiel pour optimiser les procédés industriels impliquant des chlorophénols. En étudiant le comportement du This compound dans différentes conditions, les chercheurs peuvent améliorer l'efficacité et la sécurité de ces procédés .
Recherche sur les pesticides
This compound: est utilisé dans le développement et les tests de formulations de pesticides. Son marquage isotopique stable permet de suivre la dégradation des pesticides et son devenir environnemental .
Science des matériaux
En science des matériaux, le This compound peut être utilisé pour étudier l'interaction des chlorophénols avec divers matériaux, ce qui est essentiel pour développer des matériaux capables de résister ou de dégrader efficacement les chlorophénols .
Enseignement de la chimie
Enfin, le This compound trouve une application dans l'enseignement de la chimie, où il est utilisé pour démontrer les principes du marquage isotopique et son importance dans la recherche scientifique .
Mécanisme D'action
Target of Action
2,4,6-Trichlorophenol-3,5-d2 primarily targets receptors for diazepines and various anesthetics . These receptors play a crucial role in the nervous system, mediating the effects of these substances.
Mode of Action
The interaction of 2,4,6-Trichlorophenol-3,5-d2 with its targets involves binding at a separate allosteric effector binding site . This binding can modulate the activity of the receptor, leading to changes in the transmission of nerve signals.
Biochemical Pathways
The degradation of 2,4,6-Trichlorophenol-3,5-d2 involves several biochemical pathways. The compound is transformed to 2-chloromaleylacetate by the enzymes TcpA and TcpC . This transformation process affects various biochemical pathways, leading to downstream effects such as the modulation of nerve signal transmission.
Pharmacokinetics
The pharmacokinetics of 2,4,6-Trichlorophenol-3,5-d2 involves its absorption, distribution, metabolism, and excretion (ADME). Human studies indicate that sulfation and glucuronidation are the main metabolic pathways of 2,4,6-Trichlorophenol-3,5-d2, which is excreted in the urine as conjugated metabolites . These processes impact the bioavailability of the compound in the body.
Result of Action
The molecular and cellular effects of 2,4,6-Trichlorophenol-3,5-d2’s action include modulation of nerve signal transmission due to its interaction with diazepine and anesthetic receptors . In addition, its degradation products may also have various biological effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,6-Trichlorophenol-3,5-d2. For example, the compound is stable under normal temperatures and pressures . Its degradation and the resulting effects can be influenced by various environmental factors such as ph and the presence of other substances .
Analyse Biochimique
Biochemical Properties
2,4,6-Trichlorophenol-3,5-d2 plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is chlorophenol 4-monooxygenase, which catalyzes the hydroxylation of chlorophenols. This interaction is crucial for the degradation of chlorophenols in the environment. Additionally, 2,4,6-Trichlorophenol-3,5-d2 can bind to proteins such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of 2,4,6-Trichlorophenol-3,5-d2 to the active sites of these enzymes and proteins .
Cellular Effects
The effects of 2,4,6-Trichlorophenol-3,5-d2 on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,4,6-Trichlorophenol-3,5-d2 can lead to the activation of stress response pathways, such as the mitogen-activated protein kinase pathway, which can result in changes in gene expression. Additionally, 2,4,6-Trichlorophenol-3,5-d2 can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 2,4,6-Trichlorophenol-3,5-d2 exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, 2,4,6-Trichlorophenol-3,5-d2 can inhibit the activity of chlorophenol 4-monooxygenase by binding to its active site, preventing the enzyme from catalyzing its substrate. Additionally, 2,4,6-Trichlorophenol-3,5-d2 can bind to DNA and RNA, leading to changes in gene expression. This binding can result in the activation or repression of specific genes, depending on the context of the interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,6-Trichlorophenol-3,5-d2 can change over time. The stability of this compound is relatively high under normal laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or strong acidic or basic environments. Long-term exposure to 2,4,6-Trichlorophenol-3,5-d2 in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained activation of stress response pathways and long-term alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2,4,6-Trichlorophenol-3,5-d2 vary with different dosages in animal models. At low doses, the compound may have minimal effects, but as the dosage increases, the effects become more pronounced. High doses of 2,4,6-Trichlorophenol-3,5-d2 can lead to toxic effects, including liver damage, kidney dysfunction, and increased incidence of cancers such as lymphomas and leukemia. These toxic effects are often dose-dependent, with higher doses leading to more severe adverse effects .
Metabolic Pathways
2,4,6-Trichlorophenol-3,5-d2 is involved in several metabolic pathways. One of the primary pathways is its degradation by chlorophenol 4-monooxygenase, which converts 2,4,6-Trichlorophenol-3,5-d2 to 2,6-dichlorohydroquinone. This intermediate is further metabolized by other enzymes, leading to the formation of less toxic compounds that can be excreted from the body. The involvement of 2,4,6-Trichlorophenol-3,5-d2 in these metabolic pathways highlights its role in the detoxification processes in organisms .
Transport and Distribution
Within cells and tissues, 2,4,6-Trichlorophenol-3,5-d2 is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its hydrophobic nature and can be transported by specific transporters and binding proteins. Once inside the cell, 2,4,6-Trichlorophenol-3,5-d2 can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular function .
Subcellular Localization
The subcellular localization of 2,4,6-Trichlorophenol-3,5-d2 is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The localization of 2,4,6-Trichlorophenol-3,5-d2 is often directed by specific targeting signals or post-translational modifications that guide it to particular organelles. For example, the presence of hydrophobic regions in the molecule can facilitate its insertion into the mitochondrial membrane, where it can affect mitochondrial function and energy production .
Propriétés
IUPAC Name |
2,4,6-trichloro-3,5-dideuteriophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1D,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINPIYWFGCPVIE-QDNHWIQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)O)Cl)[2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308055 | |
| Record name | 2,4,6-Trichlorophen-3,5-d2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-80-5 | |
| Record name | 2,4,6-Trichlorophen-3,5-d2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trichlorophen-3,5-d2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

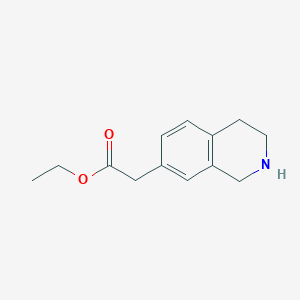

![1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1455120.png)
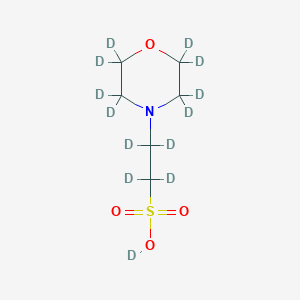
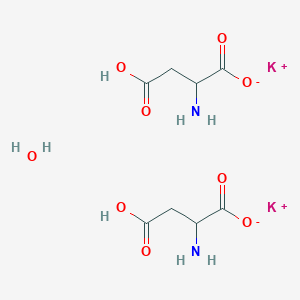
![N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamidedihydrochloride](/img/structure/B1455124.png)
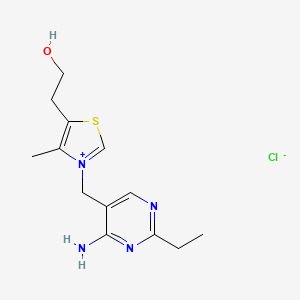
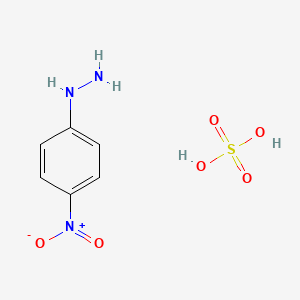
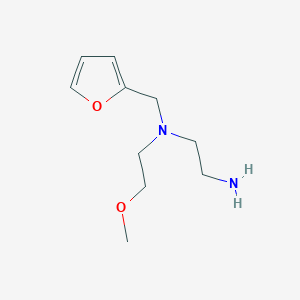
![(4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B1455132.png)
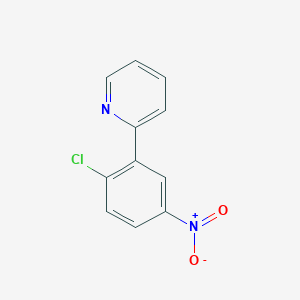
![5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol](/img/structure/B1455135.png)
![5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B1455136.png)
